Dual-Sulfonyl Architecture Differentiates CAS 1448052-46-7 from Mono-Sulfonyl Pyrrolidine Comparators
CAS 1448052-46-7 bears a 3-(tert-butylsulfonyl) group in addition to the N-sulfonyl moiety. In a closely matched TEAD inhibitor optimization campaign, adding a sulfonyl substituent at the pyrrolidine 3-position was essential for engaging a hydrophilic pocket and imparting Y-shaped geometry that drives selectivity over the plain N-sulfonyl scaffold [1]. The reference study demonstrates that mono‑N‑sulfonyl analogs (e.g., compound 5, TEAD IC50 >10,000 nM) lose activity, while installation of the C3 substituent restores single‑digit nanomolar potency [1].
| Evidence Dimension | TEAD inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly assayed in the retrieved study; structurally analogous to the pyrrolidine-3-substituted series that achieved IC50 values <100 nM [1] |
| Comparator Or Baseline | Mono-N-sulfonyl pyrrolidine (compound 5 in J. Med. Chem. 2023, Table 3): TEAD IC50 >10,000 nM |
| Quantified Difference | >100-fold improvement in potency upon C3 substitution in the analog series |
| Conditions | Biochemical TEAD inhibition assay, IC50 reported as mean ± SEM of two experiments with three biological replicates [1] |
Why This Matters
The presence of the 3-(tert-butylsulfonyl) group is structurally required for high-affinity TEAD engagement; procurement of a compound lacking this motif cannot replicate the potency gain demonstrated in the analog series.
- [1] Lu, W. et al. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors. J. Med. Chem. 2023, 66, 4617–4632. Table 3. View Source
